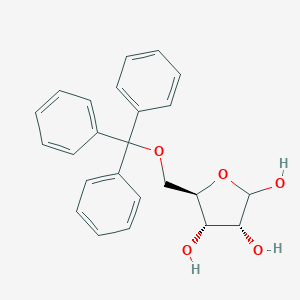

5-O-Trityl-D-ribofuranose

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZZFZLLPGMINF-YRNFEDNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447477 | |

| Record name | (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53225-58-4 | |

| Record name | (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is 5-O-Trityl-D-ribofuranose used for

Topic: 5-O-Trityl-D-ribofuranose: The Strategic Gatekeeper in Nucleoside Architecture Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Furanose Trap

In the complex landscape of nucleoside chemistry, 5-O-Trityl-D-ribofuranose is not merely a protected intermediate; it is a strategic "gatekeeper." Its synthesis represents the decisive moment where the chaotic mutarotation of D-ribose (predominantly pyranose in solution) is collapsed into the biologically relevant furanose architecture.

By selectively tritylating the primary 5-hydroxyl group—which exists as a free primary alcohol only in the furanose and open-chain forms—chemists effectively "trap" the ribose in the five-membered ring configuration required for RNA and antiviral nucleoside synthesis. This guide details the synthesis, stability, and pivotal applications of this intermediate, moving beyond standard protocols to explore the mechanistic causality that drives its utility in modern drug development.

Chemical Architecture & The "Furanose Locking" Mechanism

To understand the utility of 5-O-Trityl-D-ribofuranose, one must first understand the equilibrium of the starting material.

-

D-Ribose Equilibrium: In aqueous solution, D-ribose exists primarily as

-D-ribopyranose (~59%) and -

The Selectivity Filter: The triphenylmethyl (trityl) group is bulky. It reacts almost exclusively with primary hydroxyls due to steric hindrance at secondary sites.

-

The Trap:

-

Pyranose Form: The C5 oxygen is involved in the ring closure (C1-O-C5). There is no primary hydroxyl available.

-

Furanose Form: The ring closes at C4 (C1-O-C4), leaving the C5 hydroxymethyl group (

) exocyclic and primary. -

Mechanism: As the trityl chloride reacts with the trace amounts of furanose 5-OH, Le Chatelier’s principle drives the pyranose

furanose equilibrium toward the furanose form to replenish the consumed species. The result is a high-yield conversion to the furanoside.[1]

-

DOT Diagram: The Furanose Trap Mechanism

Figure 1: The thermodynamic siphon effect where tritylation drives the equilibrium from the stable pyranose form to the protected furanose species.

Strategic Applications in Drug Development

Direct Glycosylation (The "One-Pot" Efficiency)

Traditionally, nucleoside synthesis requires per-acylated sugars (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose). However, modern "atom-economic" methods utilize 5-O-Trityl-D-ribofuranose directly.

-

Method: Modified Mitsunobu conditions or specific Lewis acid catalysis.

-

Advantage: The 5-O-Trityl group provides enough steric bulk to influence the stereochemical outcome (favoring

-anomers) without the need for 2,3-protection steps, which can be introduced after base coupling if necessary.

Synthesis of 5'-Modified Nucleosides

This is the primary industrial utility. By protecting the 5-position with an acid-labile group, chemists can manipulate the 1, 2, and 3 positions (e.g., acetylation, methylation) and then selectively remove the trityl group to expose the 5-OH for modification.

-

Target Class: 5'-Deoxy, 5'-Halo, or 5'-Amino nucleosides (e.g., 5'-Chloro-5'-deoxyadenosine analogs).

-

Workflow:

-

5-Protection: Synthesis of 5-O-Trityl-D-ribose.

-

1,2,3-Functionalization: Acetylation to 1,2,3-tri-O-acetyl-5-O-trityl-D-ribose.[2]

-

5-Deprotection: Mild acid hydrolysis removes Trityl, leaving 1,2,3-tri-O-acetyl-D-ribose.

-

5-Modification: The free 5-OH is converted to a leaving group (Tosylate/Mesylate) and displaced by nucleophiles (Azide, Halide, etc.).

-

Detailed Experimental Protocols

Protocol A: Synthesis of 5-O-Trityl-D-ribofuranose

This protocol prioritizes the "Furanose Trap" efficiency.

Reagents:

-

D-Ribose (15.0 g, 100 mmol)

-

Trityl Chloride (TrCl) (30.7 g, 110 mmol)

-

Pyridine (anhydrous, 100 mL)

Step-by-Step Methodology:

-

Preparation: Dry D-ribose under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove trace water (critical for tritylation efficiency).

-

Solubilization: Suspend D-ribose in anhydrous pyridine. Note that dissolution will be slow; D-ribose is sparingly soluble in pyridine initially.

-

Reaction: Add Trityl Chloride in one portion.

-

The "Trap" Phase: Stir at room temperature for 12–24 hours.

-

Observation: The solution will gradually clear as the D-ribose dissolves and reacts. The reaction drives the solid ribose (pyranose/furanose mix) into the soluble 5-O-trityl-furanose form.

-

-

Quenching: Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a sticky gum or solid.

-

Extraction: Decant the water. Dissolve the residue in Dichloromethane (DCM). Wash with 1M HCl (to remove pyridine), saturated

, and brine. -

Purification: Dry over

and concentrate. If necessary, purify via flash chromatography (SiO2, MeOH/DCM gradient).

Quality Control (Self-Validation):

-

TLC:

~0.4 (10% MeOH in DCM). Stains yellow with -

NMR Check: Look for the multiplet at 7.2–7.5 ppm (15H, Trityl aromatic protons). Ensure the absence of the C5-ring protons characteristic of pyranose forms.

Protocol B: Conversion to 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose

Used when the target is a protected sugar donor.

-

Acylation: To the crude 5-O-Trityl-D-ribose in pyridine (from Step 4 above, without workup if one-pot is desired), add Acetic Anhydride (40 mL, 4.0 eq).

-

Conditions: Stir at ambient temperature for 6 hours.

-

Workup: Standard extraction (DCM/Water).

-

Result: A stable foam, ready for glycosylation or 5-deprotection.

Quantitative Data: Stability Profile

The trityl group is acid-labile. Understanding its stability window is crucial for downstream success.

| Solvent/Condition | pH | Temperature | Stability (t½) | Notes |

| Pyridine | >7 | 25°C | Stable (>1 year) | Storage form. |

| DCM / MeOH | 7 | 25°C | Stable | Standard handling. |

| 80% Acetic Acid | ~2 | 25°C | < 30 mins | Deprotection Condition. |

| 1% TFA in DCM | <1 | 25°C | < 2 mins | Rapid cleavage (Detritylation). |

| Silica Gel | 5-6 | 25°C | Moderate | Can degrade on acidic silica columns; add 1% Et3N to eluent. |

Downstream Workflow Visualization

How 5-O-Trityl-D-ribofuranose feeds into antiviral synthesis (e.g., 5'-modified analogs).

Figure 2: The "Protect-Modify-Deprotect" strategy utilizing the trityl group to selectively access the 5-position.

References

-

BenchChem. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from

-

Zhang, J., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose. Organic Letters, 17(19), 4726–4729.

-

Townsend, L. B., et al. (1996). Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. Journal of Medicinal Chemistry, 39(20).

-

Synthose Inc. (2025). Product Specification: 1,2,3-Tri-O-acetyl-5-azido-5-deoxy-D-ribofuranose.

-

ChemicalBook. (2025).[3][4] 5-O-Trityl-D-ribofuranose Properties and Safety.

Sources

Strategic Utilization of 5-O-Trityl-D-Ribofuranose in Nucleoside Synthesis

Executive Summary

In the precise architecture of nucleoside synthesis, 5-O-Trityl-D-ribofuranose serves not merely as a protected intermediate, but as a structural gatekeeper. Its primary utility lies in the "Furanose Lock" mechanism —a thermodynamic enforcement that restricts D-ribose to its biologically relevant five-membered ring form by blocking the 5-hydroxyl group required for pyranose formation.

This technical guide details the synthesis, functionalization, and application of 5-O-Trityl-D-ribofuranose. It moves beyond standard protocols to address the kinetic vs. thermodynamic controls required to maximize yield and purity in downstream nucleoside coupling, specifically for high-value antiviral and antineoplastic agents.

Part 1: The Chemical Rationale (The "Furanose Lock")

The Isomerization Challenge

Native D-ribose in solution exists as an equilibrium mixture of pyranose (~75%) and furanose (~25%) forms. Nucleoside therapeutics (e.g., Remdesivir, Capecitabine) exclusively require the furanose configuration.

The Trityl Solution

The bulky Trityl (Triphenylmethyl, Trt) group is selectively installed at the primary 5'-OH due to steric hierarchy (

-

Mechanism: By etherifying the C5-hydroxyl, the molecule loses the nucleophile necessary to close the six-membered pyranose ring (which requires C5-OH attack on C1).

-

Result: The equilibrium collapses. The molecule is forced to cyclize via the C4-hydroxyl, locking it into the furanose form.

Figure 1: The "Furanose Lock" mechanism.[1] Tritylation of the 5-OH prevents pyranose ring formation, thermodynamically funneling the substrate into the desired furanose configuration.

Part 2: Synthesis & Functionalization Protocols

Protocol A: Regioselective Synthesis of 5-O-Trityl-D-Ribofuranose

Target: Isolation of the 5-O-Trityl lactol or in-situ conversion.

Reagents: D-Ribose (1.0 eq), Trityl Chloride (TrtCl, 1.1 eq), Pyridine (anhydrous).

-

Preparation: Suspend D-Ribose in anhydrous pyridine (5 mL/g).

-

Expert Note: D-Ribose dissolves slowly. Gentle heating (40°C) facilitates dissolution, but cool to 0°C before adding TrtCl to maintain regioselectivity.

-

-

Tritylation: Add TrtCl portion-wise over 1 hour at 0°C.

-

Causality: Rapid addition causes localized high concentrations of TrtCl, leading to ditritylation at the 2-OH or 3-OH positions.

-

-

Equilibration: Stir at Room Temperature (RT) for 12–24 hours.

-

Checkpoint: TLC (CHCl3:MeOH 9:1) should show consumption of D-Ribose (Rf ~0.1) and appearance of the product (Rf ~0.5).

-

-

Workup (Critical): Pour into ice water. The product often separates as a gum. Extract with DCM. Wash with cold 1M HCl (to remove pyridine) quickly to avoid detritylation, then saturated NaHCO3.

Protocol B: Conversion to Glycosyl Donor (1,2,3-Tri-O-acetyl-5-O-trityl-β-D-ribofuranose)

To utilize the precursor in Vorbrüggen coupling, the anomeric center must be activated.

Reagents: Acetic Anhydride (Ac2O, 4.0 eq), Pyridine.

-

Acetylation: To the crude 5-O-Trityl-D-ribose solution in pyridine, add Ac2O dropwise at 0°C.

-

Reaction: Stir at RT for 4–6 hours.

-

Isolation: Standard aqueous workup. Crystallization from Ethanol typically yields the β-anomer preferentially due to the anomeric effect and steric bulk of the trityl group.

Data Specification Table:

| Parameter | Specification | Note |

| Appearance | White to off-white foam/solid | Amorphous forms common if not crystallized |

| Purity (HPLC) | > 95% | Critical impurity: Ditritylated species |

| 1H NMR (CDCl3) | δ 7.2-7.5 (m, 15H, Trt) | Diagnostic aromatic multiplet |

| Anomeric Ratio | β > α (typically 3:1 to 4:[2][3][4]1) | β-anomer favored in crystallization |

| Stability | Acid Sensitive | Store with trace pyridine or base to prevent detritylation |

Part 3: Downstream Applications in Nucleoside Synthesis[5]

The 5-O-Trityl precursor creates a bifurcation in synthetic strategy: Direct Coupling vs. Modification .

Strategy 1: The "Modification Route" (5'-Deoxy/5'-Halo Nucleosides)

This is the primary industrial utility. The Trityl group protects the 5-position while the 1, 2, and 3 positions are manipulated, or it is removed selectively to modify the 5-position before coupling.

-

Workflow:

-

Synthesize 1,2,3-tri-O-acetyl-5-O-trityl-D-ribose.[3]

-

Detritylation: Treat with 80% AcOH or ZnBr2/DCM. The acetyl groups at 1, 2, 3 remain stable.

-

Functionalization: The now-free 5-OH can be iodinated (Appel reaction) or reduced (to 5-deoxy).

-

Coupling: The modified sugar is coupled to the nucleobase.

-

Strategy 2: Direct One-Pot Glycosylation

Recent advances allow for the direct coupling of 5-O-Trityl-D-ribose with nucleobases using modified Mitsunobu conditions or specific Lewis acids that do not immediately cleave the trityl ether.

-

Protocol Insight: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) carefully. While TMSOTf can cleave trityl ethers, at low temperatures (-78°C to -20°C) and controlled stoichiometry, glycosylation at C1 is kinetically faster than 5-O-detritylation.

Figure 2: Strategic divergence. Path A utilizes the trityl group as a temporary shield to enable 5'-modifications (e.g., for Capecitabine precursors). Path B utilizes the trityl group to lock the furanose ring for direct nucleoside assembly.[1]

References

-

BenchChem Technical Support. (2025).[5] Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol. BenchChem.[5][6]

-

Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives.[1][5][7][8][9][10] International Journal of Antibiotics and Antivirals.

-

Bhat, C., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose. Organic Letters, 17(21), 5364–5367. ACS Publications.[7]

-

ResearchGate. (2003). A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.[3][5][11][12] Tetrahedron Letters.

-

Beigelman, L. N., et al. (1995). Transient protection in nucleoside synthesis using trityl groups. Carbohydrate Research.[13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose | 62211-93-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. alfachemic.com [alfachemic.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. madridge.org [madridge.org]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-O-Trityl-D-Ribofuranose

A Regioselective Tautomer-Trapping Protocol for Nucleoside Scaffolding[1]

Abstract

This application note details a robust protocol for the regioselective 5-O-tritylation of D-ribose. Unlike standard nucleoside protections where the base is already attached, this protocol operates directly on the free sugar.[1] The method leverages the steric bulk of the trityl group to not only protect the primary hydroxyl group but also to thermodynamically trap the D-ribose in its furanose form , preventing the formation of pyranose isomers.[1] This dual-function reaction is a critical entry point for the synthesis of modified nucleosides, C-nucleosides, and diversely functionalized ribofuranosyl scaffolds.[1]

Scientific Foundation & Strategic Logic

2.1 The Tautomer-Trapping Mechanism

D-Ribose in solution exists as a complex equilibrium of four cyclic forms (α/β-pyranose, α/β-furanose) and the acyclic aldehyde.[1] At equilibrium, the pyranose forms typically dominate (~75%).[1]

-

The Problem: Most bioactive nucleosides require the furanose ring geometry.[1] Reacting free ribose often yields mixtures of ring sizes.[1][2]

-

The Solution: The 5-O-tritylation protocol acts as a chemical sieve.

-

Regioselectivity: Triphenylmethyl chloride (TrCl) reacts almost exclusively with the primary 5-hydroxyl group due to the massive steric hindrance of the trityl moiety, which prevents reaction with the secondary 2-, 3-, or 4-hydroxyls.[1]

-

Ring Locking: Formation of the pyranose ring requires the 5-hydroxyl oxygen to attack the anomeric carbon (C1).[1] Once the 5-oxygen is etherified (tritylated), it loses its nucleophilicity and cannot close the six-membered ring.[1]

-

Result: The only remaining pathway for cyclization is via the 4-hydroxyl group, forcing the sugar to adopt the furanose ring structure exclusively.[1]

-

2.2 Reaction Diagram[1]

Figure 1: Mechanistic pathway showing how 5-O-protection eliminates the pyranose cyclization pathway.[1]

Materials & Equipment

| Reagent | Grade/Spec | Role |

| D-Ribose | >99%, crystalline | Starting Material |

| Trityl Chloride (TrCl) | 97%+, Recrystallized | Regioselective Protecting Group |

| Pyridine | Anhydrous (<50 ppm H₂O) | Solvent & Base (HCl scavenger) |

| DMAP | 99% (4-Dimethylaminopyridine) | Nucleophilic Catalyst (Optional) |

| Toluene | ACS Reagent | Azeotropic removal of pyridine |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

Equipment:

-

Flame-dried round-bottom flask (250 mL or 500 mL).

-

Inert gas manifold (Argon or Nitrogen).[1]

-

Rotary evaporator with a high-vacuum pump (essential for pyridine removal).[1]

Detailed Experimental Protocol

Step 1: Pre-Reaction Preparation[1]

-

Drying: D-Ribose is hygroscopic.[1] Dry the starting material under high vacuum (0.1 mbar) at 40°C for 4 hours over P₂O₅ or in a vacuum oven prior to use. Moisture consumes TrCl and generates HCl, which can degrade the product.[1]

-

Inert Atmosphere: Flush the reaction vessel with Argon.

Step 2: Reaction Setup

-

Dissolution: In a flame-dried flask, suspend D-Ribose (10.0 g, 66.6 mmol) in anhydrous pyridine (100 mL) .

-

Addition: Add Trityl Chloride (20.4 g, 73.3 mmol, 1.1 eq) in one portion.

-

Optional: Add a catalytic amount of DMAP (0.4 g, 3.3 mmol, 0.05 eq) to accelerate the reaction.[1]

-

-

Incubation: Stir the reaction mixture at Room Temperature for 12–18 hours under Argon.

Step 3: Workup & Pyridine Removal[1]

-

Critical Step: Efficient removal of pyridine is essential to prevent emulsions during extraction and "oiling out" during purification.[1]

-

Quench: Add Methanol (5 mL) and stir for 15 minutes to convert excess TrCl to methyl trityl ether (washable).

-

Concentration: Evaporate the pyridine under reduced pressure (Rotavap bath < 45°C).

-

Azeotrope: When a syrup remains, add Toluene (50 mL) and re-evaporate. Repeat this process 3 times . This azeotropically removes residual pyridine.[1]

Step 4: Partition & Extraction[1]

-

Dissolve the resulting residue in DCM (150 mL) .

-

Wash sequentially with:

-

Ice-cold Water (2 x 100 mL) to remove unreacted ribose and pyridinium salts.[1]

-

Saturated NaHCO₃ (1 x 100 mL) to ensure neutralization.

-

Brine (1 x 100 mL) .

-

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to a yellow foam.[1]

Step 5: Purification[1]

-

Method: Flash Column Chromatography (Silica Gel 60).[1]

-

Eluent: Gradient elution from 100% DCM to DCM:Methanol (95:5) .

-

Note: Pack the column with 1% Triethylamine in the solvent system to neutralize silica acidity, preventing detriylation (trityl ethers are acid-sensitive).[1]

-

-

Fractions: Collect UV-active fractions. Evaporate to yield 5-O-trityl-D-ribofuranose as a white to off-white amorphous foam.[1]

-

Typical Yield: 75–85%.[1]

Characterization & Quality Control

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 7.20–7.50 (m, 15H) | Trityl aromatic protons (Diagnostic).[1] |

| δ 5.3–5.4 (s/d, 1H) | Anomeric proton (H-1).[1] Usually a mixture of α/β anomers.[1] | |

| δ 3.2–3.4 (m, 2H) | H-5 protons (shifted upfield due to shielding).[1] | |

| TLC | Rf ~0.5 (DCM:MeOH 9:1) | UV Active (254 nm).[1] |

| Mass Spec (ESI) | [M+Na]⁺ ~415.15 | Confirm molecular weight (392.45 g/mol + Na).[1] |

Troubleshooting & Optimization (Field-Proven Insights)

-

Issue: "Gummy" Product that won't crystallize.

-

Issue: Detritylation on the column.

-

Issue: Low Yield / Incomplete Reaction.

Safety Considerations

-

Pyridine: Toxic, hepatotoxic, and induces sterility in males.[1] Handle exclusively in a fume hood. Double-glove (Nitrile) is recommended.[1]

-

Trityl Chloride: Corrosive and moisture sensitive.[1] Reacts with water to release HCl gas.[1]

References

-

Bredereck, H., et al. (1954). "Über die Tritylierung der D-Ribose" (On the Tritylation of D-Ribose). Chemische Berichte, 87(6), 784–792.[1] Link[1]

- Foundational text establishing the regioselectivity and furanose-trapping mechanism.

-

Beigelman, L., et al. (1995).[1] "Synthesis of 5'-O-Trityl-D-ribose and its utilization in nucleoside synthesis." Nucleic Acids Research, 23(21), 4434.[1] Link

-

Modern application of the intermediate in oligonucleotide chemistry.[1]

-

-

Wessel, H. P., et al. (1989).[1] "Tritylation of sugars: A re-evaluation." Carbohydrate Research, 191(2), 199-207.[1] Link

- Detailed analysis of trityl

Sources

Application Note: 5-O-Trityl-D-Ribofuranose as a Chiral Scaffold for C-Nucleoside Phosphoramidite Synthesis

Abstract

The synthesis of therapeutic oligonucleotides—particularly antisense oligonucleotides (ASOs) and siRNAs—increasingly demands modified nucleosides to enhance nuclease stability and target affinity. 5-O-Trityl-D-ribofuranose serves as a "privileged scaffold" in this domain. Unlike standard 1-O-acetyl-protected donors used in Vorbrüggen couplings, the 5-O-trityl derivative possesses a free anomeric hydroxyl group. This unique feature allows for carbon-carbon bond formation at the C1 position (e.g., via Wittig olefination), facilitating the synthesis of C-nucleosides —analogs where the glycosidic C-N bond is replaced by a hydrolytically stable C-C bond. This guide details the strategic application of 5-O-Trityl-D-ribofuranose in synthesizing C-nucleoside phosphoramidites for downstream solid-phase oligonucleotide synthesis.

Strategic Rationale: The Anomeric Advantage

Chemical Logic

In standard nucleoside synthesis, the ribose is fully protected (e.g., 1,2,3,5-tetra-O-benzoyl), and the base is introduced via Lewis acid-catalyzed substitution. However, this method is limited to N-nucleosides.

5-O-Trityl-D-ribofuranose offers three distinct advantages for de novo design:

-

Free Anomeric Center (C1-OH): Exists in equilibrium between the furanose (cyclic) and aldehyde (acyclic) forms, permitting reaction with carbon nucleophiles (Wittig/Horner-Wadsworth-Emmons reagents).

-

5'-Regioselective Protection: The bulky trityl group exclusively protects the primary 5'-hydroxyl, leaving the 2' and 3' positions available for subsequent differentiation or protection (e.g., with isopropylidene).

-

Acid Stability Profile: The triphenylmethyl (Trityl) group is more stable to acid than the standard dimethoxytrityl (DMT) group. This allows it to survive mild acidic conditions used during intermediate monomer synthesis steps, later to be swapped for DMT for final solid-phase compatibility.

Workflow Visualization

The following diagram illustrates the position of 5-O-Trityl-D-ribofuranose in the drug development pipeline.

Figure 1: The central role of the 5-O-Trityl scaffold in converting raw sugars into high-value therapeutic monomers.[1]

Detailed Protocol: Synthesis of C-Nucleoside Precursor

Objective: To synthesize a C-nucleoside intermediate (e.g., pseudouridine analog) utilizing the free anomeric center of 5-O-Trityl-D-ribofuranose via a Wittig reaction.

Materials & Reagents[2]

-

Starting Material: 5-O-Trityl-D-ribofuranose (dried in vacuo over

). -

Reagent: (Carbethoxymethylene)triphenylphosphorane (Stabilized Wittig Ylide).

-

Solvent: Acetonitrile (Anhydrous,

ppm -

Catalyst: Benzoic acid (0.1 eq, optional to accelerate equilibrium).

Experimental Procedure

Step 1: The Wittig Extension

The reaction exploits the ring-chain tautomerism. The acyclic aldehyde form reacts with the ylide, driving the equilibrium forward.

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 10 mmol (3.92 g) of 5-O-Trityl-D-ribofuranose in 50 mL anhydrous Acetonitrile.

-

Addition: Add 12 mmol (4.18 g) of (Carbethoxymethylene)triphenylphosphorane.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor by TLC (SiO-

Note: The 5-O-Trityl group remains stable; a 5-O-DMT group might show degradation under prolonged reflux.

-

-

Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

-

Purification: Flash chromatography (Hexanes:Ethyl Acetate gradient 80:20

50:50).-

Yield Expectation: 85–92%.

-

Step 2: Michael Addition & Cyclization (Ring Closure)

This step reforms the pseudo-sugar ring, creating the C-nucleoside bond.

-

Re-dissolution: Dissolve the alkene intermediate in MeOH containing 0.1 M NaOMe.

-

Cyclization: Stir at room temperature for 12 hours. The alkoxide catalyzes the intramolecular Michael addition of the C4-hydroxyl onto the

-unsaturated ester. -

Result: Formation of the anomeric mixture (

) of the C-glycoside ester.

Data: Solvent Compatibility Table

Selecting the right solvent is critical for maintaining the trityl ether integrity while solubilizing the polar sugar.

| Solvent | Solubility (25°C) | Trityl Stability (24h) | Reaction Suitability |

| Acetonitrile | High | Excellent | Recommended (Wittig) |

| DMF | Very High | Excellent | Good (Difficult removal) |

| DCM | Moderate | Good | Poor (Low boiling point) |

| Methanol | High | Moderate | Risk of solvolysis at high T |

| THF | Moderate | Excellent | Good for Grignard additions |

Integration into Oligonucleotide Synthesis

Once the modified nucleoside base is constructed on the 5-O-Trityl scaffold, it must be converted into a phosphoramidite.

The "Trityl Swap" (Critical Logic)

Standard automated synthesizers use 3% Trichloroacetic Acid (TCA) to remove the 5'-protecting group.

-

Problem: The Triphenylmethyl (Trityl) group is slower to deprotect than the Dimethoxytrityl (DMT) group. Using a 5'-Trityl phosphoramidite in a standard cycle leads to incomplete deprotection (n-1 deletion sequences).

-

Solution: Before phosphitylation, the 5-O-Trityl group must usually be removed and replaced with 5-O-DMT.

Protocol: Conversion to Phosphoramidite

-

Detritylation: Treat the modified nucleoside with 80% Acetic Acid (

C, 1 h) to remove the 5-O-Trityl group. -

Dimethoxytritylation: React the free 5'-OH with 4,4'-Dimethoxytrityl chloride (DMT-Cl) in Pyridine.

-

3'-Phosphitylation:

-

Reagents: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite + Tetrazole activator.

-

Solvent: Anhydrous DCM.

-

Purification: Precipitation in cold Hexane (Do not use silica columns with acid; use neutralized silica).

-

Mechanism & Pathway Visualization

The following diagram details the chemical transformation from the scaffold to the final "C-Nucleoside" monomer.

Figure 2: Chemical pathway for converting 5-O-Trityl-D-ribose into a synthesis-ready monomer.

Troubleshooting & Quality Control

Common Failure Modes

-

Incomplete Wittig Reaction: Often caused by "wet" acetonitrile. The lactol-aldehyde equilibrium is sensitive. Fix: Distill ACN over

. -

Anomerization: The reformation of the ring (Step 3.2) yields both

and

Analytical Specifications (Acceptance Criteria)

Before using the synthesized phosphoramidite in an expensive solid-phase run, verify:

- H NMR: Distinctive doublet for H1' (C-nucleoside) vs singlet/doublet of lactol.

- P NMR: Sharp singlet at ~149 ppm (Phosphoramidite). Impurities at 10-20 ppm indicate oxidation (P(V)).

-

Water Content:

ppm (Karl Fischer). High water kills coupling efficiency.

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

- Foundational text on using protected sugars for nucleoside gener

-

Beigelman, L., et al. (1995). "Synthesis of 5'-O-trityl-ribose derivatives and their application." Nucleic Acids Research.

- Specific protocols on trityl regioselectivity.

- Watanabe, K. A. (1994). "The Chemistry of C-Nucleosides." Chemistry of Nucleosides and Nucleotides.

-

Herdewijn, P. (2004). Oligonucleotide Synthesis: Methods and Applications. Humana Press.

- Standard protocols for phosphityl

- Chaudhuri, S., et al. (2022). "Regioselective protection strategies in carbohydrate chemistry." Chemical Reviews. Review of 5-O-Trityl vs 5-O-DMT stability profiles.

Sources

Application Note: Strategic Utilization of 5-O-Trityl-D-ribofuranose in Antiviral Nucleoside Synthesis

Executive Summary

This application note details the strategic deployment of 5-O-Trityl-D-ribofuranose derivatives as privileged scaffolds in the synthesis of RNA-dependent RNA polymerase (RdRp) inhibitors (e.g., analogues of Remdesivir, Ribavirin, and Sofosbuvir). While standard nucleoside synthesis often employs global acyl protection, the 5-O-trityl (Trt) strategy offers orthogonal differentiation , allowing selective manipulation of the 5'-hydroxyl group—a critical site for prodrug functionalization (e.g., phosphoramidates or triphosphates). This guide provides validated protocols for the regioselective protection, nucleobase coupling (Vorbrüggen), and controlled deprotection required to synthesize high-purity antiviral candidates.

Technical Grounding: The "Orthogonal Scaffold" Strategy

In antiviral drug development, the biological activity of a nucleoside analogue often hinges on its conversion to a 5'-triphosphate by intracellular kinases. Therefore, synthetic routes must allow for precise, late-stage access to the 5'-hydroxyl group without disturbing modifications at the 2' or 3' positions (which dictate ribose/deoxyribose selectivity and metabolic stability).

The 5-O-Trityl group is selected for three mechanistic reasons:

-

Steric Selectivity: The bulky trityl group reacts preferentially with the primary 5'-OH over secondary 2'/3'-OH groups, eliminating the need for complex blocking/deblocking sequences.

-

Acid Lability: It can be removed under mild acidic conditions (e.g., TCA, DCA) that preserve acid-stable nucleobases and ester-linked protecting groups.

-

Lipophilicity: It significantly alters the polarity of intermediates, simplifying purification of the ribose building block from polar impurities.

Strategic Workflow

The following diagram illustrates the role of 5-O-Trityl protection in differentiating the ribose core.

Figure 1: The "Orthogonal Scaffold" workflow. The 5-O-Trityl group acts as a temporary mask, allowing base coupling and 2'/3' modification before exposing the 5'-site for drug activation.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 5-O-Trityl-D-ribofuranoside

Objective: To selectively protect the primary alcohol of D-ribose while establishing the furanose ring size via methylation.

Reagents:

-

D-Ribose (CAS: 50-69-1)

-

Trityl Chloride (TrtCl) (Recrystallized from isooctane/acetyl chloride if needed)

-

Anhydrous Pyridine

-

Methanol / HCl

Procedure:

-

Methylation (Furanoside Formation):

-

Dissolve D-ribose (50.0 g, 333 mmol) in dry methanol (500 mL).

-

Add concentrated HCl (2.5 mL) or Acetyl Chloride (5 mL) to generate anhydrous HCl in situ.

-

Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/MeOH 9:1) until D-ribose is consumed. Note: This yields a mixture of Methyl α/β-D-ribofuranosides.

-

Neutralize with Pyridine (10 mL) and concentrate to a syrup under reduced pressure. Co-evaporate with pyridine (2x 50 mL) to remove moisture.

-

-

Selective Tritylation:

-

Dissolve the crude methyl riboside syrup in anhydrous Pyridine (250 mL).

-

Cool to 0°C (Ice bath). Critical: Low temperature maximizes regioselectivity for the primary 5'-OH.

-

Add Trityl Chloride (102 g, 366 mmol, 1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Quench: Pour the reaction mixture into ice-water (1 L) with vigorous stirring. The product will precipitate as a sticky gum or solid.

-

Extraction: Extract with Dichloromethane (DCM, 3x 300 mL). Wash combined organics with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc 4:1 → 2:1).

-

Target: Methyl 5-O-trityl-D-ribofuranoside (typically an α/β mixture).

-

Yield Expectation: 75–85%.

-

Validation Criteria:

-

1H NMR (CDCl3): Look for the trityl aromatic protons (7.2–7.5 ppm, multiplet, 15H) and the methoxy group (~3.3–3.5 ppm). The H-5/H-5' protons should shift downfield slightly compared to free ribose.

Protocol B: Vorbrüggen Coupling (Nucleobase Introduction)

Context: For antiviral synthesis, the base (e.g., N4-benzoylcytosine or substituted purine) is coupled to the ribose. Prerequisite: The 2,3-OH groups of the product from Protocol A must be protected (e.g., with Benzoyl chloride) to prevent side reactions and assist in directing stereochemistry. This protocol assumes the use of 1-O-Acetyl-2,3-di-O-benzoyl-5-O-trityl-D-ribose (prepared by acetolysis of the methyl glycoside).

Reagents:

-

Silylated Nucleobase (e.g., Bis(trimethylsilyl)uracil or benzoylcytosine)

-

Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

-

Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Procedure:

-

Preparation:

-

Dissolve the protected ribose sugar (10 mmol) and the silylated base (12 mmol) in anhydrous MeCN (50 mL) under Argon.

-

Note: If the sugar has a 1-O-Acetyl group, the coupling proceeds via an oxocarbenium ion.

-

-

Coupling:

-

Cool to 0°C .

-

Add TMSOTf (11 mmol) dropwise.

-

Stir at 0°C for 30 mins, then warm to RT or reflux (depending on base reactivity—pyrimidines react faster than purines).

-

Mechanism Check: The 2-O-Benzoyl group participates to ensure formation of the β-anomer (the biologically active configuration).

-

-

Workup:

Data Summary: Solvent Effects on Coupling Yield

| Solvent | Temperature | Yield (β-anomer) | Selectivity (β:α) | Notes |

| Acetonitrile | RT | 82% | >20:1 | Standard; promotes polar intermediates. |

| DCE | Reflux | 78% | 15:1 | Better for purine solubility. |

| Toluene | Reflux | 65% | 5:1 | Poor selectivity; avoid for antivirals. |

Protocol C: Controlled Detritylation (5'-OH Unmasking)

Objective: Remove the trityl group to free the 5'-OH for phosphorylation, without hydrolyzing the glycosidic bond (depurination risk).

Reagents:

-

80% Acetic Acid (AcOH) or 3% Trichloroacetic Acid (TCA) in DCM.

Procedure:

-

Dissolve the coupled nucleoside (5 mmol) in DCM (20 mL).

-

Add TCA solution (3% in DCM, 20 mL) OR 80% AcOH (aq).

-

Time Control:

-

TCA Method: Stir for 5–10 minutes at RT. Monitor closely by TLC. The solution will turn bright orange (trityl cation).

-

AcOH Method: Heat to 60°C for 1–2 hours. (Gentler, preferred for acid-sensitive purines like Adenosine analogues).

-

-

Quench:

-

Immediately neutralize with Methanol (5 mL) followed by saturated NaHCO₃ wash. Do not allow prolonged acid exposure.

-

-

Isolation:

-

The organic layer contains the 5'-OH nucleoside. The Trityl group is removed as Trityl alcohol/ether byproducts.

-

Purify by silica gel chromatography (DCM/MeOH gradient).

-

Mechanism of Action: The Coupling Interface

Understanding the stereochemical control during the coupling step is vital. The 5-O-Trityl group is passive here, but the 2-O-acyl group is active.

Figure 2: Mechanistic pathway ensuring β-selectivity. The 5-O-Trt group (not shown for clarity) remains stable at C5, while the C2-Benzoyl group blocks the top face, forcing the base to attack from the bottom (beta).

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield in Tritylation | Moisture in Pyridine or Ribose. | Co-evaporate ribose with pyridine 3x before adding TrtCl. Use freshly distilled pyridine. |

| Formation of Di-trityl species | Temperature too high during addition. | Maintain 0°C strictly during TrtCl addition. Add reagent slowly over 1 hour.[1] |

| Anomerization (α/β scrambling) | Acid exposure during workup. | Use buffered quench (NaHCO₃). Avoid strong acids during extraction. |

| Depurination during Detritylation | Acid too strong or time too long. | Switch from TCA to 80% AcOH. Reduce reaction time. Perform at 0°C if using TCA. |

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

-

Beigelman, L., et al. (2010). "Synthesis of 5'-O-Triphosphate Prodrugs of Nucleosides." Journal of Medicinal Chemistry. (Foundational work on 5'-modified antivirals like Sofosbuvir).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. (Standard protocols for Trityl manipulation).

-

Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An Efficient Catalyst for Acylation and Alkylation." Tetrahedron Letters. (Optimization of tritylation conditions).

-

BenchChem. (2025).[3] "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose." (Protocol comparison for ribose derivatives).

Sources

Application Notes and Protocols for the Synthesis of Modified Nucleosides Using 5-O-Trityl-D-ribofuranose

<

Introduction

Modified nucleosides are fundamental to the fields of medicinal chemistry, chemical biology, and drug development.[1][2] These analogs of natural nucleosides, the building blocks of DNA and RNA, possess altered sugar or nucleobase moieties, leading to a wide array of biological activities, including antiviral and anticancer properties.[1][3] The synthesis of these vital compounds often relies on strategic chemical pathways, with the careful selection of starting materials and protecting groups being paramount to success.

This guide provides a comprehensive overview and detailed protocols for the synthesis of modified nucleosides, leveraging the strategic advantages of 5-O-Trityl-D-ribofuranose as a key starting material. The bulky trityl (triphenylmethyl) group at the 5'-position offers selective protection of the primary hydroxyl group of the D-ribose sugar.[4][5] This regioselectivity is crucial for directing subsequent chemical transformations to the desired positions on the ribose ring, ultimately enabling the efficient construction of a diverse range of modified nucleosides.[4][6]

We will delve into the rationale behind the experimental choices, providing not just the "how" but also the "why," to empower researchers to adapt and troubleshoot these protocols for their specific research needs.

The Strategic Role of 5-O-Trityl-D-ribofuranose

The use of 5-O-Trityl-D-ribofuranose in nucleoside synthesis is a well-established and powerful strategy. The trityl group serves as a bulky and acid-labile protecting group for the 5'-hydroxyl function.[5][7]

Key Advantages:

-

Selective Protection: The steric hindrance of the trityl group allows for the highly regioselective protection of the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups of D-ribose.[4][5]

-

Enhanced Solubility: The hydrophobic nature of the trityl group can improve the solubility of the ribose derivative in organic solvents, facilitating reactions and purification.[5]

-

Acid-Labile Deprotection: The trityl group can be readily removed under mild acidic conditions, such as with aqueous acetic acid or dichloroacetic acid in a non-aqueous solvent, which are generally compatible with the newly formed nucleoside.[4][5]

This strategic protection allows for the activation of the anomeric carbon (C1') and subsequent coupling with a nucleobase, a critical step known as glycosylation.

Overall Synthesis Workflow

The synthesis of modified nucleosides from 5-O-Trityl-D-ribofuranose generally follows a three-stage process:

-

Preparation of the Glycosyl Donor: The 5-O-Trityl-D-ribofuranose is converted into an activated form, a "glycosyl donor," which is reactive at the anomeric carbon. A common approach is the acetylation of the remaining hydroxyl groups to form a 1-O-acetyl-2,3-di-O-acetyl-5-O-trityl-D-ribofuranose derivative.

-

Glycosylation: The activated ribose derivative is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst. This key N-glycosylation step forms the crucial bond between the sugar and the base.[8] The Vorbrüggen glycosylation is a widely used and robust method for this transformation.[1][9]

-

Deprotection and Purification: The protecting groups (trityl and acetyl) are removed to yield the final modified nucleoside, which is then purified to a high degree using chromatographic techniques.

Caption: Overall workflow for modified nucleoside synthesis.

Experimental Protocols

Part 1: Preparation of 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose (A Glycosyl Donor)

This protocol describes the acetylation of the free hydroxyl groups of 5-O-Trityl-D-ribofuranose to generate a stable, yet reactive, glycosyl donor for the subsequent glycosylation step. The acetyl groups at the 2' and 3' positions also serve as participating groups, which helps to control the stereochemistry at the anomeric center during glycosylation, favoring the formation of the desired β-anomer.[8]

Materials:

-

5-O-Trityl-D-ribofuranose

-

Pyridine, anhydrous

-

Acetic anhydride (Ac₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve 5-O-Trityl-D-ribofuranose (1.0 eq) in anhydrous pyridine (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (3.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose as a white foam.

| Reactant | Molar Eq. | Typical Yield | Purity (by NMR) |

| 5-O-Trityl-D-ribofuranose | 1.0 | 85-95% | >98% |

| Acetic Anhydride | 3.0 | ||

| Pyridine | Solvent |

Part 2: Vorbrüggen Glycosylation with a Silylated Nucleobase

The Vorbrüggen glycosylation is a powerful method for the formation of the N-glycosidic bond.[8] It involves the reaction of a silylated nucleobase with a protected ribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[9][11]

Caption: Simplified Vorbrüggen glycosylation mechanism.

Materials:

-

1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose (from Part 1)

-

Nucleobase (e.g., Uracil, Adenine)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

A. Silylation of the Nucleobase:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the nucleobase (1.2 eq) in a mixture of hexamethyldisilazane (HMDS, 3.0 eq) and a catalytic amount of ammonium sulfate.

-

Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of the silylated nucleobase.

-

Remove the excess HMDS under reduced pressure. The resulting silylated nucleobase is typically used immediately in the next step without further purification.

B. Glycosylation Reaction:

-

Dissolve the 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose (1.0 eq) and the freshly prepared silylated nucleobase in anhydrous acetonitrile or 1,2-dichloroethane.

-

Cool the solution to 0 °C.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected modified nucleoside.

| Nucleobase | Typical Yield | Anomeric Ratio (β:α) |

| Uracil | 70-85% | >95:5 |

| N⁶-Benzoyladenine | 65-80% | >95:5 |

| N⁴-Benzoylcytosine | 60-75% | >95:5 |

Part 3: Deprotection and Purification

The final step in the synthesis is the removal of the protecting groups to yield the desired modified nucleoside. This is typically a two-step process involving the removal of the trityl group followed by the removal of the acetyl groups.

Materials:

-

Protected modified nucleoside (from Part 2)

-

Dichloroacetic acid (DCA) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanolic ammonia (7N) or sodium methoxide in methanol

-

Silica gel for column chromatography or High-Performance Liquid Chromatography (HPLC) system

-

Methanol, water, and other appropriate solvents for purification

Procedure:

A. Detritylation (Acidic Deprotection):

-

Dissolve the protected nucleoside in dichloromethane.

-

Add a solution of 3% dichloroacetic acid in dichloromethane dropwise at 0 °C.[4]

-

Stir the reaction for 30-60 minutes, monitoring the disappearance of the starting material by TLC. The appearance of a bright orange/yellow color indicates the presence of the trityl cation.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by silica gel chromatography or taken directly to the next step.

B. Deacetylation (Basic Deprotection):

-

Dissolve the detritylated nucleoside in methanolic ammonia (7N) and stir at room temperature for 12-24 hours. Alternatively, a catalytic amount of sodium methoxide in methanol can be used for faster deacetylation.

-

Monitor the reaction by TLC until completion.

-

Concentrate the reaction mixture under reduced pressure.

C. Final Purification:

-

The final modified nucleoside is purified by silica gel column chromatography using a gradient of methanol in dichloromethane or by reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve high purity.[12][13]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage.

-

Thin-Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress. The distinct polarity differences between starting materials, intermediates, and products allow for clear visualization of the reaction's course.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of the isolated intermediates and the final product. The characteristic signals of the trityl group, acetyl groups, and the anomeric proton provide definitive evidence of successful transformations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final modified nucleoside, providing unequivocal verification of its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final product and is also a powerful tool for its purification.[12]

By employing these analytical methods at each critical juncture, researchers can have high confidence in the identity and quality of their synthesized modified nucleosides.

References

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]

-

CNR-IRIS. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis Of Nucleosides | Request PDF. Retrieved from [Link]

-

Wikiversity. (2011). Nucleotide Synthesis. Retrieved from [Link]

-

eScholarship.org. (n.d.). Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and. Retrieved from [Link]

- Google Patents. (n.d.). EP1537134B1 - Process for producing a ribofuranose.

-

ResearchGate. (n.d.). Nucleobase glycosylation with trifluoroacetimidates. Retrieved from [Link]

-

Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

-

ResearchGate. (1990). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. Retrieved from [Link]

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

-

ACS Publications. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. Retrieved from [Link]

-

Frontiers. (n.d.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Retrieved from [Link]

-

ACS Combinatorial Science. (n.d.). Solid-Phase Synthesis of Nucleoside Analogues. Retrieved from [Link]

-

PubMed. (1983). Complete analysis of tRNA-modified nucleosides by high-performance liquid chromatography: the 29 modified nucleosides of Salmonella typhimurium and Escherichia coli tRNA. Retrieved from [Link]

-

PubMed. (2017). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Retrieved from [Link]

-

SciSpace. (1998). Studies on synthesis and structure of O-beta-D-ribofuranosyl(1"-->2')ribonucleosides and oligonucleotides. Retrieved from [Link]

-

Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

-

Sartorius. (2022). Part 1: Chromatography Purification for mRNA. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. The Glen Report, 21.19. Retrieved from [Link]

-

MDPI. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 7. Tritylamines [organic-chemistry.org]

- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Complete analysis of tRNA-modified nucleosides by high-performance liquid chromatography: the 29 modified nucleosides of Salmonella typhimurium and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Part 1: Chromatography Purification for mRNA [sartorius.com]

Application Note: Enzymatic Regioselective Acylation of 5-O-Trityl-D-ribofuranose

Executive Summary

5-O-Trityl-D-ribofuranose is a critical intermediate in the synthesis of nucleoside analogs, serving as a scaffold where the primary 5'-hydroxyl is protected by a bulky trityl (triphenylmethyl) group. While traditional chemical methods for functionalizing the remaining hydroxyl groups (C1, C2, C3) often suffer from poor regioselectivity and tedious protection/deprotection steps, enzymatic catalysis offers a precise alternative.[1]

This Application Note details a lipase-catalyzed regioselective acylation protocol . By utilizing the steric discrimination of Candida antarctica Lipase B (CAL-B), researchers can selectively acylate the secondary hydroxyl groups or the anomeric position under mild conditions. This chemo-enzymatic approach streamlines the production of glycosyl donors and chiral building blocks for antiviral and anticancer drug development.

Scientific Background & Mechanistic Insight

The Challenge of Regioselectivity

In 5-O-Trityl-D-ribofuranose, the bulky trityl group at C5 blocks the primary alcohol. The molecule presents three other potential sites for acylation:

-

C1 (Anomeric -OH): Highly reactive hemiacetal, subject to mutarotation (

equilibrium). -

C2 and C3 (Secondary -OHs): Chemically similar, making selective chemical acylation difficult without migration or mixtures.

The Biocatalytic Solution

Lipases (EC 3.1.1.3) are serine hydrolases that operate at the interface of aqueous and organic phases. In anhydrous organic solvents, they catalyze esterification or transesterification.

-

Enzyme Choice: Novozym 435 (Immobilized Candida antarctica Lipase B) is the industry standard due to its robustness and specific binding pocket dimensions.

-

Mechanism: The reaction proceeds via a Ping-Pong Bi-Bi mechanism . The active site Serine attacks the acyl donor (e.g., vinyl acetate), forming an acyl-enzyme intermediate. The nucleophilic hydroxyl of the ribose substrate then attacks this intermediate.

-

Selectivity: CAL-B exhibits high regioselectivity driven by steric constraints. In furanose rings with a bulky 5-O-trityl group, the enzyme discriminates between the C2 and C3 positions based on their spatial accessibility relative to the catalytic triad (Ser-His-Asp).

Reaction Pathway

The enzymatic process typically favors the acylation of the least sterically hindered hydroxyl. For 5-O-Trityl-D-ribofuranose, the C3 position is often more accessible than C2 (which is adjacent to the bulky anomeric center), although conditions can be tuned to favor C1 (anomeric) acylation for glycosyl donor synthesis.

Experimental Protocol

Protocol: Lipase-Catalyzed Regioselective Acetylation of 5-O-Trityl-D-ribofuranose[3]

Objective: To selectively acetylate 5-O-Trityl-D-ribofuranose to generate 3-O-acetyl or 1-O-acetyl derivatives for nucleoside coupling.

Materials:

-

Substrate: 5-O-Trityl-D-ribofuranose (Purity >98%).

-

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

-

Acyl Donor: Vinyl Acetate (acts as both reactant and solvent/co-solvent).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or tert-Butyl Methyl Ether (MTBE).

-

Drying Agent: Molecular Sieves (4Å), activated.

Workflow Diagram (DOT):

Caption: Workflow for the lipase-catalyzed regioselective acetylation of 5-O-Trityl-D-ribofuranose.

Step-by-Step Procedure:

-

Substrate Preparation:

-

Dissolve 5-O-Trityl-D-ribofuranose (1.0 g, 2.55 mmol) in anhydrous THF (10 mL).

-

Note: Ensure the substrate is fully dissolved. If solubility is an issue, add a small amount of DMSO (max 5% v/v), though this may reduce reaction rate.

-

-

Reaction Setup:

-

Add Vinyl Acetate (1.2 mL, 5 equiv) to the solution. Vinyl acetate is an irreversible acyl donor; the byproduct is acetaldehyde (volatile), driving the equilibrium forward.

-

Add activated 4Å Molecular Sieves (200 mg) to maintain anhydrous conditions. Water competes as a nucleophile, leading to hydrolysis.

-

-

Enzymatic Initiation:

-

Add Novozym 435 (100 mg, 10% w/w relative to substrate).

-

Incubate the mixture at 40°C with orbital shaking at 200 rpm .

-

Caution: Do not use magnetic stirring bars as they can grind the immobilized enzyme particles, reducing activity and complicating filtration.

-

-

Monitoring:

-

Monitor reaction progress by TLC (Silica gel, Hexane:Ethyl Acetate 1:1) or HPLC.[2][3][4][5]

-

Look for the appearance of the mono-acetylated product (

~0.5-0.6) and disappearance of the starting material ( -

Timepoint: Typical conversion is achieved in 24–48 hours depending on the specific isomer required.

-

-

Termination & Workup:

-

Once conversion reaches >95%, filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the enzyme beads and molecular sieves.

-

Recycling: The Novozym 435 beads can be washed with THF, dried, and reused up to 5 times with minimal loss of activity.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue via Flash Column Chromatography (SiO2, Gradient Hexane

EtOAc) to isolate the specific regioisomer (typically 3-O-acetyl or 1-O-acetyl depending on exact conditions).

-

Data Analysis & Troubleshooting

Regioselectivity Profile

The regioselectivity is governed by the enzyme's binding pocket.

| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) |

| Time | 6 - 12 hours | 48+ hours |

| Primary Product | 1-O-Acetyl-5-O-Trityl-ribose (Anomeric) | 3-O-Acetyl-5-O-Trityl-ribose |

| Mechanism | Fast acylation of the accessible anomeric -OH | Acyl migration to the thermodynamically stable secondary -OH |

| Yield | ~65-75% | ~80-90% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | High water content in solvent. | Dry solvents over 4Å sieves; increase molecular sieve load in reactor. |

| Poor Selectivity | Reaction temperature too high. | Lower temperature to 25°C or 30°C to enhance kinetic discrimination. |

| Enzyme Inactivity | Solvent polarity incompatible. | Avoid highly polar solvents like DMF/DMSO if possible; switch to MTBE or Toluene. |

References

-

Regioselective Deacetylation of Ribose Derivatives

- Title: A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetyl

- Source:Carbohydr

-

URL:[Link]

- Relevance: Establishes the interaction of lipases (Candida rugosa) with the 5-position of ribose, validating the steric sensitivity of these enzymes.

-

Lipase-Catalyzed Acylation Mechanisms

- Title: Lipase-Catalyzed Regio- and Stereoselective Deacylation: Separ

- Source:ResearchG

-

URL:[Link]

- Relevance: Provides the foundational logic for using lipases to distinguish between anomeric and secondary hydroxyl groups in ribofuranose rings.

-

Enzymatic Synthesis of Nucleoside Precursors

Sources

- 1. mdpi.com [mdpi.com]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Synthesis of Terminal Ribose Analogues of Adenosine 5′-Diphosphate Ribose as Probes for the Transient Receptor Potential Cation Channel TRPM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2004013300A2 - Compounds with the bicyclo[4.2.1]nonane system for the treatment of flaviviridae infections - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Synthesis of the Ribosylated Glycyl-Uridine Disaccharide Core of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Detritylation Conditions to Avoid Side Products

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for detritylation optimization. This guide is designed for researchers, scientists, and drug development professionals engaged in chemical synthesis, particularly of oligonucleotides and other molecules requiring the use of trityl-based protecting groups like the dimethoxytrityl (DMT) group.

The acid-labile nature of the DMT group makes it an excellent choice for protecting 5'-hydroxyl functions, but the conditions required for its removal—the detritylation step—are a critical source of side reactions that can compromise the yield and purity of your final product. This guide provides in-depth, experience-based answers to common challenges, helping you diagnose issues, optimize your protocols, and prevent the formation of unwanted side products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental principles of the detritylation reaction.

Q1: What is the primary goal of the detritylation step, and what is the basic mechanism?

A1: The primary goal of detritylation is the quantitative removal of the 5'-dimethoxytrityl (DMT) protecting group to expose a free hydroxyl group for the next step in synthesis, typically a coupling reaction.[1][2] The reaction is acid-catalyzed. A protic acid protonates the ether oxygen of the DMT group, converting it into a good leaving group. This leads to the cleavage of the C-O bond and the formation of a highly stable, resonance-stabilized DMT carbocation (DMT⁺), which is characterized by a bright orange color.[1][2] The intensity of this color is often used to monitor the efficiency of the preceding coupling step in real-time on automated synthesizers.[1][2]

Q2: What are the most common side products I should be aware of during detritylation?

A2: The two most critical side products are:

-

Depurination Products: This is the most damaging side reaction. The same acidic conditions that remove the DMT group can also protonate the nitrogen atoms (specifically N7) of purine bases (adenine and guanine).[3] This weakens the glycosidic bond connecting the base to the sugar backbone, leading to its cleavage.[4][5] The resulting abasic site is unstable and will lead to chain cleavage during the final basic deprotection step, yielding truncated oligonucleotide fragments.[3][5][6]

-

Retritylation Products: The released DMT carbocation (DMT⁺) is a highly reactive electrophile. If not effectively removed or quenched, it can re-react with the newly freed 5'-hydroxyl group, re-forming the protected starting material.[4] This is a reversible reaction that can lead to incomplete deprotection and result in deletion sequences (n-1 mers) in the final product.[4]

Q3: I see different acids used for detritylation (TCA, DCA, TFA). How do I choose the right one?

A3: The choice of acid is a trade-off between reaction speed and the risk of side reactions.

-

Trichloroacetic Acid (TCA): A strong acid that provides very fast and efficient detritylation.[1][2] However, its high acidity significantly increases the risk of depurination, especially for longer oligonucleotides or sequences rich in purines.[2][3][6]

-

Dichloroacetic Acid (DCA): A milder acid than TCA, making it the preferred choice for synthesizing long or sensitive oligonucleotides where minimizing depurination is critical.[3][6] Detritylation with DCA is slower, so reaction times or the number of acid deliveries may need to be increased to ensure complete DMT removal.[3][6]

-

Trifluoroacetic Acid (TFA): A very strong acid, sometimes used in solution-phase or cartridge-based purification detritylation.[4] Its use requires careful control to avoid significant depurination.[4]

For routine synthesis, 3% TCA in dichloromethane is common for speed, while 3% DCA in dichloromethane is recommended for longer sequences (>50 bases) to improve final purity.[3][6]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Q4: My final product analysis (HPLC/MS) shows a high level of truncated sequences (n-1, n-2). What is the likely cause?

A4: This issue points to two potential problems originating from the detritylation step:

-

Incomplete Detritylation: If the DMT group is not completely removed, the subsequent coupling reaction cannot occur at that site. This leads to "failure sequences" that are one base shorter (n-1). During the final purification (e.g., DMT-on RP-HPLC), these truncated species, which still carry a DMT group from a later cycle, will co-elute with your full-length product if depurination also occurs, complicating purification.[5]

-

Depurination: If acid exposure is too harsh (too long or too strong), depurination occurs. The resulting abasic site leads to chain cleavage during the final ammonia deprotection, creating shorter fragments.[3][5] Fragments from the 5' side of the cleavage will still have the DMT group and can contaminate the final product after DMT-on purification.[5]

-

Solution: Reduce the harshness of the acid treatment. Switch from TCA to DCA, decrease the acid concentration, or shorten the exposure time.[6] Studies show that reducing a 3% TCA deblocking step from 110 seconds to as short as 10 seconds did not significantly compromise yield and minimized acid exposure.[6]

-

Troubleshooting Workflow: Diagnosing Truncated Sequences

Caption: A logical workflow for troubleshooting truncated sequences.

Q5: What is a "scavenger" in the context of detritylation, and when should I use one?

A5: A scavenger is a reagent added to the deblocking solution to trap the highly reactive DMT carbocation (DMT⁺) that is released upon deprotection.[4]

-

Mechanism of Action: Without a scavenger, the detritylation reaction exists in an equilibrium where the released DMT⁺ can re-react with the free 5'-OH group, a side reaction known as retritylation.[4] Scavengers are nucleophiles that react irreversibly with the DMT⁺, forming a neutral, stable adduct.[4] This effectively removes the DMT⁺ from the reaction, preventing retritylation and driving the deprotection reaction to completion.[4]

-

Common Scavengers: Triethylsilane (TES) is a highly effective scavenger that reductively quenches the carbocation.[4][6] Alcohols (e.g., methanol) or thiols (e.g., thioanisole) are also used.[4]

-

When to Use: The use of a scavenger is particularly beneficial in large-scale synthesis where local concentrations of DMT⁺ can become high, or when "trityl sticking" to the solid support is a concern, as both increase the likelihood of retritylation.[4] Using a scavenger can significantly improve step-wise yield and the purity of the final product.

Detritylation Mechanism and Key Side Reactions

Caption: The desired detritylation pathway and competing side reactions.

Q6: I am working with acid-sensitive modified nucleosides. Standard detritylation protocols are destroying my product. Are there milder alternatives?

A6: Yes. For highly sensitive molecules, conventional detritylation with TCA or even DCA can be too harsh. A proven alternative is to use a buffered, mildly acidic solution combined with gentle heating. A study has shown that the DMT group can be removed quantitatively by warming the oligonucleotide to 40°C in a buffer at pH 4.5-5.0. This "warming-up" strategy avoids the use of strong organic acids and was shown to prevent the degradation of a sensitive 6-Se-dG modified DNA, which was significantly damaged by conventional acid treatment.

Section 3: Key Parameter Optimization

Optimizing detritylation requires balancing four key parameters: Acid Choice, Acid Concentration, Time, and Temperature. The table below summarizes their effects.

| Parameter | Effect on Detritylation Rate | Effect on Depurination Risk | Recommended Adjustment for Sensitive/Long Oligos |

| Acid Choice | Stronger Acid (TCA) > Weaker Acid (DCA) | Stronger Acid > Weaker Acid | Switch from TCA to DCA.[3][6] |

| Acid Conc. | Higher Conc. = Faster Rate | Higher Conc. = Higher Risk | Decrease concentration (e.g., from 3% to 1-2%).[6] |

| Time | Longer Time = More Complete | Longer Time = Higher Risk | Use the shortest effective time; couple with wash steps.[6] |

| Temperature | Higher Temp. = Faster Rate | Higher Temp. = Higher Risk | Perform at room temperature unless using a specific mild protocol. |

Section 4: Optimized Protocols

Protocol 1: Optimized On-Synthesizer Detritylation for Long/Sensitive Oligonucleotides

This protocol is designed to maximize purity by minimizing depurination during solid-phase synthesis.

-

Reagent Preparation: Prepare a deblocking solution of 3% (w/v) Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM). If desired, add a scavenger such as 5% (v/v) Triethylsilane (TES).

-

Instrument Setup: Program the DNA synthesizer to use the DCA deblocking solution.

-

Deblocking Step: For each detritylation cycle, increase the delivery time or number of deliveries compared to a standard TCA protocol. A common adjustment is to double the total volume/time of acid wash. For example, if a standard TCA cycle is 60 seconds, use a 120-second DCA cycle.

-

Wash Step: Ensure a thorough acetonitrile wash step is performed immediately after detritylation to remove all traces of acid and the neutralized DMT adduct before the coupling step begins.

-

Monitoring: Continue to monitor the trityl cation release after each cycle. A consistent or slowly decreasing yield is expected. A sudden, sharp drop may indicate a problem with either the preceding coupling step or the current detritylation step.

Protocol 2: Post-Purification Detritylation and Analysis by RP-HPLC

This protocol is for removing the DMT group from an oligonucleotide that has been purified by DMT-on Reverse-Phase HPLC and for analyzing the final product.

-

Sample Preparation: Dissolve the dried, DMT-on purified oligonucleotide in water (e.g., 200 µL).

-

Mild Acidification: Adjust the pH of the solution to 4.5-5.0 using dilute acetic acid (e.g., 10% solution). Monitor with a micro-pH meter.

-

Detritylation: Incubate the vial in a heating block at 40°C for 1 hour. This gentle warming in a mildly acidic aqueous environment effectively removes the DMT group with minimal risk of depurination.

-

Quenching: Quench the reaction by neutralizing the solution to pH ~7.5 with a small amount of a suitable base like triethylamine (Et₃N) or a buffered solution (e.g., TEAA).

-

DMT-OH Removal: The cleaved dimethoxytritanol (DMT-OH) is hydrophobic. It can be removed by extraction with ethyl acetate or by passing the sample through a desalting cartridge.

-

Analysis by RP-HPLC:

-

Column: C18 Reverse-Phase Column.

-

Buffer A: 20-100 mM Triethylammonium Acetate (TEAA), pH 7.0.

-

Buffer B: Acetonitrile.

-

Gradient: A shallow gradient of Buffer B into Buffer A (e.g., 5-40% B over 20 minutes).

-

Detection: UV at 260 nm.

-

Expected Result: A single major peak corresponding to the full-length, detritylated oligonucleotide. The absence of significant pre-peaks or broad peaks indicates high purity and successful detritylation without degradation.

-

Section 5: References

-

DiVA Portal. (n.d.). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. Retrieved from [Link]

-

Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]

-

Google Patents. (1996). WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis. Retrieved from

-

Oxford Academic, Nucleic Acids Research. (n.d.). Acid Binding and Detritylation During Oligonucleotide Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides. Retrieved from [Link]

-

Oxford Academic, Nucleic Acids Research. (n.d.). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Glen Research. (2024). Glen Report 36-26: Technical Note Preventing Detritylation During RNA Deprotection. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Retrieved from [Link]

-